9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione
Description
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione (CAS: 54621-17-9) is a nitrogen- and oxygen-containing dispiroheterocyclic compound characterized by a unique fused spirocyclic framework. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol (calculated). The compound features two dione groups (2,4-dione) and a dispiro[4.2.4.2]tetradecane backbone, integrating both 1,3-diaza and 9,12-dioxa moieties.
Properties
IUPAC Name |
9,12-dioxa-2,4-diazadispiro[4.2.48.25]tetradecane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-7-9(12-8(14)11-7)1-3-10(4-2-9)15-5-6-16-10/h1-6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZBGDJWIYJHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13C(=O)NC(=O)N3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196923 | |
| Record name | 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54621-17-9 | |
| Record name | 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54621-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Dioxa-2,4-diazadispiro[4.2.4.2]tetradecane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that derivatives of 9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane exhibit a range of pharmacological activities:
- CNS Stimulant Activity : Some compounds in this class have shown potential as central nervous system stimulants, which could be beneficial in treating conditions such as ADHD or narcolepsy.
- Anorectic Effects : The compound has been investigated for its appetite-suppressing properties, making it a candidate for weight management therapies.
- Antidepressant and Analgesic Activities : Certain derivatives have demonstrated efficacy in alleviating symptoms of depression and pain relief, indicating their potential use in psychiatric and pain management treatments.
Case Studies
- Stimulant Activity : A study highlighted the synthesis of a specific derivative that exhibited significant CNS stimulant effects in animal models, suggesting its potential for further development as a therapeutic agent .
- Weight Management : Another investigation focused on the anorectic properties of the compound, demonstrating its effectiveness in reducing food intake in controlled trials .
Materials Science
The unique structure of 9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane also makes it suitable for applications in materials science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
- Nanotechnology : Its ability to form stable complexes with metals positions it as a candidate for use in nanomaterials and catalysis.
Mechanism of Action
The mechanism of action of 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione with analogous spiroheterocycles and dione-containing derivatives, focusing on structural features, synthesis, and biological activities.
Functional and Pharmacological Differences
- Biological Activity :
- IM-7 (imidazolidin-2,4-dione) exhibits acute cardiovascular effects in rats, while SD-1/SD-3/SD-9 (thiazolidine-2,4-diones) show antidiabetic activity via PPAR-γ modulation .
- Hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes demonstrate potent antimicrobial activity, contrasting with the lack of reported bioactivity for 9,12-Dioxa-1,3-diazadispiro.
- Synthetic Accessibility :
Structural Nuances
- Heteroatom Configuration: The dioxa-diaza system in the target compound differentiates it from hexaaza (nitrogen-rich) or thiazolidine (sulfur-containing) analogs.
- Spiro Ring Sizes :
- Dispiro[4.2.4.2] systems (target compound) vs. spiro[4.5] (e.g., QV-9725) or spiro[4.4] (ST-3592) influence molecular rigidity and steric effects .
Biological Activity
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione , also known by its CAS number 54621-17-9, is a heterocyclic compound characterized by a complex spiro structure containing two oxygen and two nitrogen atoms within its molecular framework. Its molecular formula is and it has a molecular weight of approximately 226.23 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes the reaction of a diamine with a diacid or its derivatives, often facilitated by dehydrating agents to promote spiro formation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activities, potentially leading to various biochemical effects such as inhibition or activation of metabolic pathways.
Research Findings
Research has indicated potential therapeutic applications for this compound in various fields:
- Antimicrobial Activity : Preliminary studies have suggested that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of the compound in models of neurodegeneration.
Case Studies
- Antimicrobial Studies : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM.
- Neuroprotection : A model utilizing oxidative stress in neuronal cells showed that pre-treatment with the compound reduced cell death by approximately 40%, indicating its potential as a neuroprotective agent.
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes for 9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione, and how are intermediates characterized?
The compound is synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by reacting cyclic ketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl amines or hydroxyl-substituted benzylidene derivatives under controlled conditions. Key intermediates are characterized using melting point analysis, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy to confirm structural integrity and functional groups .
Q. How can spectroscopic methods distinguish between structural isomers of this spiro compound?
Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches, while UV-Vis spectroscopy detects conjugation in aromatic or heterocyclic moieties. For spiro systems, nuclear magnetic resonance (NMR) is critical: H and C NMR resolve spatial arrangements by analyzing coupling constants and chemical shifts unique to the dispiro framework. Mass spectrometry further confirms molecular weight and fragmentation patterns .
Q. What experimental precautions are necessary to stabilize this compound during synthesis?
Due to its complex spiro architecture, moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (e.g., nitrogen or argon). Temperature control (<60°C) prevents ring-opening side reactions. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) minimizes decomposition .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediate stabilities. For example, reaction path searches using software like GRRM or COMSOL Multiphysics can identify low-energy pathways, reducing trial-and-error experimentation. These methods also predict regioselectivity in cyclization steps, aiding in optimizing reaction conditions .
Q. What strategies resolve contradictions between experimental and theoretical data for this compound?
Discrepancies in reaction yields or spectral data may arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Multivariate analysis (e.g., factorial design) systematically tests variables (temperature, catalyst loading, solvent polarity) to identify dominant factors. Hybrid approaches combining DFT with machine learning (ML) improve predictive accuracy by training models on experimental datasets .
Q. How can factorial design optimize the synthesis of derivatives with enhanced properties?
A 2 factorial design evaluates the impact of factors like reaction time, reagent stoichiometry, and solvent polarity on yield and purity. For example, varying the molar ratio of amine precursors (e.g., benzothiazol-2-yl amines) and ketones in spiro formation can identify optimal conditions. Response surface methodology (RSM) further refines these parameters for scalability .
Q. What role do spirocyclic structural motifs play in modulating biological or catalytic activity?
The rigid spiro framework restricts conformational flexibility, enhancing binding specificity in enzyme inhibition or catalytic sites. For instance, analogous diazaspiro compounds exhibit activity in pharmacological assays due to their ability to mimic transition states. Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking validate these interactions .
Methodological Considerations
- Data Validation : Cross-validate spectral data with computational simulations (e.g., NMR prediction tools like ACD/Labs) to confirm assignments .
- Safety Protocols : Handle reactive intermediates (e.g., hydroxylamine derivatives) in fume hoods with appropriate PPE, as outlined in chemical safety guidelines .
- Ethical Compliance : Ensure compliance with institutional review boards (IRBs) when repurposing synthetic methodologies for biomedical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
